Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate
Description
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Properties
CAS No. |
65038-94-0 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
benzyl 5-(acetyloxymethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-11-12(2)16(18-15(11)10-21-13(3)19)17(20)22-9-14-7-5-4-6-8-14/h4-8,18H,9-10H2,1-3H3 |
InChI Key |
BYVBNXJQPYPOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate typically involves the esterification of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The acetoxymethyl group is introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 5-carboxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Reduction: Formation of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Substitution: Formation of various substituted pyrrolecarboxylates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate has been investigated for its biological activities, particularly as an anticancer agent. The compound's structure suggests that it may interact with biological targets involved in cancer progression.
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that are eco-friendly and efficient. This compound serves as a versatile building block in organic synthesis.
Synthetic Methodologies
Recent advances in synthetic techniques for pyrrole derivatives include:
- Transition Metal-Catalyzed Reactions : These methods allow for the formation of complex structures with high specificity and yield .
- Eco-Friendly Approaches : Sustainable methods involving green chemistry principles are increasingly being adopted to minimize environmental impact during synthesis.
Biological Significance
The biological significance of this compound extends beyond anticancer properties. Its potential as a modulator of biological pathways makes it a candidate for further exploration in pharmacology.
Study on Anticancer Properties
A study investigating the antiproliferative effects of pyrrole derivatives showed that modifications at the carboxylate position significantly enhanced activity against pancreatic cancer cell lines. Although this compound was not the primary focus, its structural similarities suggest it could exhibit comparable effects .
Synthesis Optimization
Research focusing on optimizing the synthesis of pyrrole derivatives highlighted the importance of reaction conditions on yield and purity. These findings can be directly applied to improve the synthesis protocols for this compound, ensuring higher efficiency and reduced waste.
Mechanism of Action
The mechanism of action of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
- Benzyl 5-acetoxymethyl-4-ethyl-3-methyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate
Comparison: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Biological Activity
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate (CAS: 65038-94-0) is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered aromatic ring with two methyl groups and an acetoxymethyl substituent. Its molecular formula is , and it possesses a unique combination of functional groups that may influence its reactivity and biological effects.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyrrole ring : Initial reactions to create the pyrrole backbone.
- Introduction of substituents : Functionalization steps to add the benzyl and acetoxymethyl groups.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
Cytotoxicity
Research has suggested that certain pyrrole derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to structural similarities.
- Antimicrobial Evaluation : In a comparative study, this compound was tested against standard bacterial strains. The results indicated effective inhibition of growth at concentrations lower than those required for many conventional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
